(4S)-4-[(E)-but-2-enoyl]-3-propan-2-yl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-[(E)-but-2-enoyl]-3-propan-2-yl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and as a chiral auxiliary. The presence of both an oxazolidinone ring and an unsaturated butenoyl side chain contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[(E)-but-2-enoyl]-3-propan-2-yl-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Butenoyl Group: The unsaturated butenoyl side chain can be introduced via an acylation reaction using acryloyl chloride or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing robust purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-[(E)-but-2-enoyl]-3-propan-2-yl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to saturate the double bond in the butenoyl side chain.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring or the butenoyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce saturated derivatives.
Scientific Research Applications
(4S)-4-[(E)-but-2-enoyl]-3-propan-2-yl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: It can be used in the synthesis of fine chemicals and as an intermediate in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which (4S)-4-[(E)-but-2-enoyl]-3-propan-2-yl-1,3-oxazolidin-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with active sites, while the butenoyl side chain can participate in π-π interactions or other non-covalent interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
(4R)-4-[(E)-but-2-enoyl]-3-propan-2-yl-1,3-oxazolidin-2-one: The enantiomer of the compound, which may have different reactivity and biological activity.
(4S)-4-[(E)-but-2-enoyl]-3-methyl-1,3-oxazolidin-2-one: A similar compound with a methyl group instead of an isopropyl group.
Uniqueness
(4S)-4-[(E)-but-2-enoyl]-3-propan-2-yl-1,3-oxazolidin-2-one is unique due to its specific stereochemistry and the presence of both an oxazolidinone ring and an unsaturated butenoyl side chain
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(4S)-4-[(E)-but-2-enoyl]-3-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H15NO3/c1-4-5-9(12)8-6-14-10(13)11(8)7(2)3/h4-5,7-8H,6H2,1-3H3/b5-4+/t8-/m0/s1 |
InChI Key |
OUALYNREYGXYFG-ZJELKQJVSA-N |
Isomeric SMILES |
C/C=C/C(=O)[C@@H]1COC(=O)N1C(C)C |
Canonical SMILES |
CC=CC(=O)C1COC(=O)N1C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.